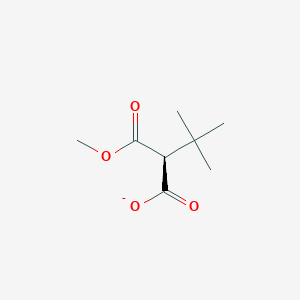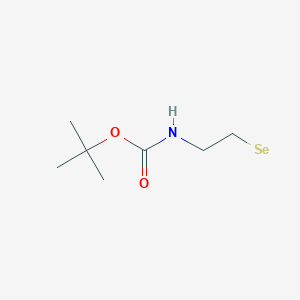![molecular formula C22H22O2SSn B12559194 Ethyl [(triphenylstannyl)sulfanyl]acetate CAS No. 146368-75-4](/img/structure/B12559194.png)
Ethyl [(triphenylstannyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(triphenylstannyl)sulfanyl]acetate is an organotin compound with the molecular formula C22H22O2Sn. This compound is characterized by the presence of a triphenylstannyl group attached to a sulfanyl acetate moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(triphenylstannyl)sulfanyl]acetate typically involves the reaction of triphenyltin chloride with ethyl mercaptoacetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:
Ph3SnCl+HSCH2CO2Et→Ph3SnSCH2CO2Et+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(triphenylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl [(triphenylstannyl)sulfanyl]alcohol.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Ethyl [(triphenylstannyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl [(triphenylstannyl)sulfanyl]acetate involves its interaction with molecular targets through the triphenylstannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [(triphenylstannyl)acetate]
- Ethyl [(triphenylstannyl)propionate]
- Ethyl [(triphenylstannyl)butyrate]
Uniqueness
Ethyl [(triphenylstannyl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other organotin esters. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
146368-75-4 |
|---|---|
Fórmula molecular |
C22H22O2SSn |
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
ethyl 2-triphenylstannylsulfanylacetate |
InChI |
InChI=1S/3C6H5.C4H8O2S.Sn/c3*1-2-4-6-5-3-1;1-2-6-4(5)3-7;/h3*1-5H;7H,2-3H2,1H3;/q;;;;+1/p-1 |
Clave InChI |
PVKGRDAFPHSXTO-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)

![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
